molecular formula C15H24O2 B14413274 2-Methyl-4-phenyloctane-2,4-diol CAS No. 84599-53-1

2-Methyl-4-phenyloctane-2,4-diol

Cat. No.: B14413274
CAS No.: 84599-53-1
M. Wt: 236.35 g/mol
InChI Key: MYNZZWTWSHKWIP-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyloctane-2,4-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to a carbon chain with a phenyl group. This compound is a type of diol, which means it contains two alcohol functional groups. The presence of the phenyl group adds aromatic properties to the compound, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyloctane-2,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) as oxidizing agents . The reaction typically proceeds under mild conditions, resulting in the formation of vicinal diols.

Industrial Production Methods

In industrial settings, the production of this compound may involve the hydrogenation of diketones or the use of other reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyloctane-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and various substituted alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4-phenyloctane-2,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyloctane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a versatile intermediate in biochemical reactions. The phenyl group adds aromaticity, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenyloctane-2,4-diol stands out due to the presence of both hydroxyl and phenyl groups, which confer unique chemical and physical properties. The combination of these functional groups makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

84599-53-1

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-methyl-4-phenyloctane-2,4-diol

InChI

InChI=1S/C15H24O2/c1-4-5-11-15(17,12-14(2,3)16)13-9-7-6-8-10-13/h6-10,16-17H,4-5,11-12H2,1-3H3

InChI Key

MYNZZWTWSHKWIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C)(C)O)(C1=CC=CC=C1)O

Origin of Product

United States

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